2-(Tetrahydrofuran-2-yl)-1,3-dioxolane
Description
2-(Tetrahydrofuran-2-yl)-1,3-dioxolane (CAS synonyms: NSC97511, AC1Q70BB, 2-(oxolan-2-yl)-1,3-dioxolane) is a bicyclic acetal derivative featuring a 1,3-dioxolane ring fused to a tetrahydrofuran moiety. This compound is structurally characterized by its oxygen-containing heterocycles, which confer moderate polarity and stability, making it useful in synthetic organic chemistry and material science . Its synthesis typically involves the acetalization of tetrahydrofurfuraldehyde with ethylene glycol under acidic catalysis, analogous to methods described for related dioxolane derivatives .
Properties
CAS No. |
64935-81-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12O3/c1-2-6(8-3-1)7-9-4-5-10-7/h6-7H,1-5H2 |
InChI Key |
FXDVPWXZIDPLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between 2-(Tetrahydrofuran-2-yl)-1,3-dioxolane and analogous 1,3-dioxolane derivatives:
Industrial and Research Relevance
- Flavor and Fragrance : Methyldioxolane (marketed as Fructone) is industrially significant, whereas the tetrahydrofuran analog has niche applications in protecting carbonyl groups during multistep syntheses .
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